molecular formula C8H6BrFO2 B6358857 5-Bromo-2-fluoro-3-methoxybenzaldehyde CAS No. 1779832-66-4

5-Bromo-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B6358857
CAS No.: 1779832-66-4
M. Wt: 233.03 g/mol
InChI Key: SSZFGXZFDORHDQ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a solid substance that is stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 . The SMILES string is COC1=CC(=CC(=C1F)C=O)Br .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 233.03 g/mol . It is stored at room temperature under an inert atmosphere .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Mechanism of Action

Pharmacokinetics

It will likely be a solid at room temperature due to the presence of the aromatic ring and the polar formyl group.

Action Environment

The compound may accumulate in confined spaces, particularly at or below ground level . Consideration should be given to the risk of potentially explosive atmospheres and every possible source of ignition should be eliminated .

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZFGXZFDORHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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